molecular formula C16H22N2O2 B1509288 Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate CAS No. 1086394-68-4

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B1509288
CAS No.: 1086394-68-4
M. Wt: 274.36 g/mol
InChI Key: DFQASBLNWYEDIT-UHFFFAOYSA-N
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Description

Structural Classification within Spirocyclic Alkaloids

Spirocyclic compounds are defined by their fused ring systems sharing a single atom (the spiro atom), which introduces three-dimensional rigidity and conformational restriction. This compound belongs to the diazaspiro[4.5]decane family, featuring a piperidine ring (six-membered, nitrogen-containing) fused to a cyclohexane ring via a spiro carbon atom at position 2 (Figure 1). The benzyl carboxylate group at the nitrogen atom further enhances its steric and electronic properties, making it a versatile intermediate for derivatization.

Key Structural Features:

  • Molecular Formula : C₁₆H₂₂N₂O₂
  • Spiro Junction : Connects the piperidine (N-containing) and cyclohexane rings at carbon C2.
  • Functional Groups : A benzyloxycarbonyl (Cbz) protecting group at N2 and a secondary amine at N8.

Table 1: Comparative Structural Features of Select Diazaspiro[4.5]decane Derivatives

Compound Spiro Position Functional Groups Applications
This compound 2,8 Cbz at N2, NH at N8 Intermediate for GPIIb-IIIa antagonists
2-Benzyl-2,8-diazaspiro[4.5]decane 2,8 Benzyl at N2, NH at N8 Building block for neuroprotective agents
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione 1,3 Lactam and lactone rings Antioxidant precursors

The spiro[4.5]decane framework is privileged in drug design due to its ability to mimic bioactive conformations of natural alkaloids while resisting metabolic degradation. For instance, the 2,8-diazaspiro[4.5]decane core resembles the stereoelectronic profile of histrionicotoxin alkaloids, which modulate ion channels.

Historical Context of Diazaspiro[4.5]decane Derivatives in Medicinal Chemistry

The exploration of diazaspiro[4.5]decane derivatives began in the early 2000s, driven by the need for conformationally constrained scaffolds to improve drug selectivity. A landmark study in 2004 demonstrated the utility of 2,8-diazaspiro[4.5]decane as a template for developing orally active glycoprotein IIb/IIIa (GPIIb-IIIa) antagonists, which inhibit platelet aggregation. The benzyl carboxylate variant emerged as a key intermediate in optimizing pharmacokinetic properties, such as metabolic stability and bioavailability.

Table 2: Milestones in Diazaspiro[4.5]decane Research

Year Development Significance
2004 First use of 2,8-diazaspiro[4.5]decane in GPIIb-IIIa antagonists Validated spirocyclic scaffolds for cardiovascular therapeutics
2014 Domino synthesis of diazaspiro[4.5]decane derivatives Enabled scalable synthesis of complex spirocycles
2021 Identification of antiplasmodial diazaspiro[3.4]octanes Expanded applications to infectious diseases
2024 Isolation of spiro indolenine alkaloids with neuroactivity Highlighted natural parallels to synthetic spirocycles

The scaffold’s versatility is further evidenced by its role in multi-target drug discovery. For example, spirocyclic alkaloids derived from Uncaria rhynchophylla exhibit neuroprotective effects by inhibiting amyloid-β fibril formation and NMDA receptors, mechanisms relevant to Alzheimer’s disease. Synthetic analogs like this compound retain this multi-target potential while offering tunable physicochemical properties.

Recent advances in synthetic methodologies, such as palladium-catalyzed domino reactions, have streamlined access to diazaspiro[4.5]decane derivatives, enabling rapid exploration of structure-activity relationships. These innovations underscore the enduring relevance of this scaffold in addressing unmet medical needs.

Properties

IUPAC Name

benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-4-2-1-3-5-14)18-11-8-16(13-18)6-9-17-10-7-16/h1-5,17H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQASBLNWYEDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735237
Record name Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
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Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086394-68-4
Record name 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086394-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Construction: Formation of 2,8-diazaspiro[4.5]decane

The spirocyclic core is typically synthesized via cyclization reactions involving diamine precursors and cyclic ketones or aldehydes. A common strategy involves:

  • Starting with a suitably substituted piperidine or pyrrolidine derivative.
  • Introducing nitrogen atoms at the 2 and 8 positions through amination or ring closure reactions.
  • Employing intramolecular cyclization to form the spiro junction between the two nitrogen-containing rings.

Patent CN117425654A describes intermediates useful for synthesizing 2,8-diazaspiro[4.5]decane compounds, highlighting alkylation and substitution reactions that modify the spirocyclic scaffold to introduce desired substituents.

Introduction of the Benzyl Carboxylate Group

The carboxylate group at position 2 is introduced by:

  • Functionalizing the spirocyclic amine with a carboxylic acid derivative, often via esterification or amidation.
  • Protecting groups such as benzyl esters are utilized to stabilize the carboxylate during subsequent synthetic steps.
  • Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate is thus obtained by coupling the carboxylate moiety with a benzyl group, frequently through benzyl chloroformate or benzyl bromide intermediates.

Purification and Characterization

  • The final compound is purified using chromatographic techniques such as flash chromatography or preparative HPLC.
  • Characterization is performed via NMR, MS, and elemental analysis to confirm structure and purity.

Formulation and Stock Solution Preparation

Chemical suppliers such as GlpBio provide detailed protocols for preparing stock solutions of this compound hydrochloride, which is the common salt form used in research. The preparation involves dissolving the compound in solvents like DMSO and further dilution with co-solvents for in vivo or in vitro applications.

Stock Solution Preparation Table

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.2175 16.0875 32.175
5 mM Solution Volume (mL) 0.6435 3.2175 6.435
10 mM Solution Volume (mL) 0.3218 1.6088 3.2175

Note: Volumes correspond to the amount of solvent required to achieve the indicated molarity based on molecular weight 310.8 g/mol for the hydrochloride salt.

In Vivo Formulation Preparation

  • Prepare a DMSO master solution by dissolving the compound at a high concentration.
  • Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.
  • Physical aids like vortexing, ultrasound, or mild heating (37°C water bath) are used to facilitate dissolution.
  • The order of solvent addition and clarity checks are critical to avoid precipitation and ensure a stable formulation.

Research Findings Related to Preparation

  • The solubility and stability of this compound hydrochloride are influenced by solvent choice and storage conditions. Solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain integrity.
  • Heating and ultrasonic treatment improve solubility without degrading the compound.
  • The hydrochloride salt form is preferred for enhanced water solubility and ease of handling in biological assays.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Weight (Hydrochloride) 310.8 g/mol
Common Solvents DMSO, PEG300, Tween 80, distilled water, corn oil
Stock Solution Concentrations 1 mM, 5 mM, 10 mM
Storage Conditions -80°C (6 months), -20°C (1 month)
Solubility Enhancement Heating to 37°C, ultrasonic bath
Purification Methods Chromatography (flash, HPLC)
Synthetic Approach Cyclization of diamine precursors, benzyl ester functionalization

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H27N3O2
  • Molecular Weight : 317.4 g/mol
  • IUPAC Name : Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
  • Structural Features : The compound features a bicyclic framework with nitrogen atoms integrated into the ring system, enhancing its interaction with biological targets.

Medicinal Chemistry

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate is investigated for its potential as a bioactive compound with therapeutic applications:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells, particularly through the inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Organic Synthesis

The compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : It is utilized to synthesize more complex organic molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
  • Example Reactions :
    • Oxidation : Can be oxidized using potassium permanganate to form carboxylic acids or ketones.
    • Reduction : Reduction with lithium aluminum hydride yields primary or secondary amines.

Material Science

In industry, this compound is applied in the development of advanced materials:

  • Polymer Development : The compound's unique structure allows it to be incorporated into polymers and coatings, enhancing their properties and functionalities .
  • Chemical Processes : It is also explored for its potential use in innovative chemical processes due to its reactivity and stability under various conditions.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated a significant inhibition zone compared to control compounds, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism

Research conducted by PMC highlighted the anticancer properties of this compound through a series of in vitro assays. The study found that treatment with this compound led to increased apoptosis in human cancer cell lines, indicating its mechanism of action may involve the modulation of apoptotic pathways .

Mechanism of Action

The mechanism by which Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
This compound C₁₆H₂₂N₂O₂ 274.36 1086394-65-1 Benzyl ester; unsubstituted spirocyclic diamine Pharmaceutical intermediates, organic synthesis
Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate C₁₆H₂₂N₂O₂ 274.36 1086394-70-8 Diazaspiro positional isomer (2,7 vs. 2,8) Laboratory research; potential receptor studies
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate C₁₆H₂₀N₂O₃ 288.35 1160246-74-1 7-oxo group introduces ketone functionality; 96% purity Potent inhibitor of protein interactions; ligand-binding activator
Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride C₁₆H₂₂N₂O₂·HCl 310.83 71305236 (PubChem) Hydrochloride salt enhances solubility Bioavailability studies; ion channel modulation
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₄N₂O₂ 240.34 336191-17-4 tert-Butyl ester as a protecting group; stable under acidic conditions Synthetic precursor for amine deprotection

Key Research Findings

Synthetic Accessibility :

  • This compound and its analogs are synthesized via photocatalyzed reactions (e.g., irradiation with TRIP thiol and isobutylamine) .
  • The tert-butyl analog (CAS: 336191-17-4) is prepared using Boc-protection strategies, enabling selective functionalization .

Functional Group Impact :

  • The 7-oxo derivative (CAS: 1160246-74-1) exhibits enhanced inhibitory activity due to ketone-mediated hydrogen bonding, distinguishing it from the unsubstituted parent compound .
  • Hydrochloride salts (e.g., CAS: 71305236) improve aqueous solubility, critical for in vitro assays .

Safety and Handling :

  • Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 1086394-70-8) requires stringent safety protocols, including alcohol-tolerant foam for fire suppression and immediate skin decontamination .

Commercial Availability :

  • Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1086394-65-1) is supplied at 99% purity by vendors like Ambeed and Shanghai Yuanye Bio, with prices ranging from $1,908/gram .

Biological Activity

Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which incorporates nitrogen atoms into its framework. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C15H22N2O2C_{15}H_{22}N_2O_2, indicating a complex arrangement conducive to various biological interactions. The spirocyclic structure allows the compound to engage with specific molecular targets, enhancing its potential as a bioactive agent.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. Its spirocyclic architecture enables it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including:

  • Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1), with derivatives demonstrating IC50 values as low as 92 nM.
  • Antimicrobial Properties : Research indicates that the compound may possess antimicrobial properties, contributing to its exploration in drug development.
  • Potential in Cancer Therapy : The structure is believed to enhance interactions with protein binding sites, which may improve efficacy in targeting cancer cells .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds derived from this structure have been evaluated for their cytotoxicity against various cancer cell lines. One study reported that certain derivatives exhibited better cytotoxicity and apoptosis induction compared to traditional chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to inhibit cholinesterase enzymes suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compound may enhance acetylcholine levels in the brain, which is crucial for cognitive function .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDerivatives showed IC50 values <100 nM against cancer cell lines; improved apoptosis induction compared to bleomycin .
Study BNeuroprotectionInhibition of acetylcholinesterase and butyrylcholinesterase; potential for Alzheimer's treatment .
Study CAntimicrobial ActivityCompounds demonstrated significant antimicrobial properties against various pathogens.

Q & A

Q. What are the common synthetic routes for Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate, and how are intermediates characterized?

The synthesis often involves spirocyclic amine formation followed by carboxylate protection. For example, tert-butyl analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are synthesized via cyclization of protected amines and subsequent Boc-deprotection . Key intermediates are characterized using NMR (¹H/¹³C) and LC-MS to confirm regiochemistry and purity. For benzyl derivatives, benzyl chloroformate is typically employed for carboxylate protection under basic conditions (e.g., NaHCO₃ in THF/water), followed by recrystallization or column chromatography for purification .

Q. How is the structural integrity of this compound confirmed?

X-ray crystallography and 2D NMR (COSY, HSQC) are critical for verifying spirocyclic geometry. The InChI key and molecular formula (e.g., C₁₃H₂₅ClN₂O₂ for its hydrochloride salt) provided in structural databases enable cross-validation. IR spectroscopy confirms carbonyl stretches (~1700 cm⁻¹) for the carboxylate group, while mass spectrometry (HRMS) validates the molecular ion peak .

Q. What reactivity patterns are observed in this compound during nucleophilic substitution or coupling reactions?

The diazaspiro core exhibits dual reactivity: the secondary amine at position 8 participates in alkylation or acylation, while the benzyl carboxylate can undergo hydrogenolysis (e.g., Pd/C, H₂) to yield free amines for further functionalization . For example, benzyl-protected derivatives are used in peptide coupling via EDC/HOBt, with reaction progress monitored by TLC (silica, ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies improve enantiomeric purity during synthesis of substituted diazaspiro derivatives?

Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid or hemioxalate salts ) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enhance enantioselectivity. For example, tert-butyl analogs achieve >95% ee via dynamic kinetic resolution under acidic conditions . Chiral HPLC (e.g., Chiralpak IA column) validates purity, with mobile phases optimized for spirocyclic amines (heptane/ethanol/TFA) .

Q. How do salt forms (e.g., hydrochloride, hemioxalate) influence solubility and bioactivity?

Hydrochloride salts (e.g., CAS 945892-88-6) enhance aqueous solubility (≥50 mg/mL in PBS) for in vitro assays, while hemioxalate salts improve crystallinity for X-ray studies . Comparative dissolution studies (USP apparatus II, pH 1.2–7.4) show hydrochloride forms dissolve 3× faster than free bases, critical for pharmacokinetic profiling .

Q. How is this compound utilized in multicomponent reactions for drug discovery?

The spirocyclic amine serves as a rigid scaffold in Ugi or Passerini reactions to generate diverse heterocycles. For instance, coupling with isocyanides and aldehydes yields tetrahydropyrazolo[1,5-a]quinoxalines, as seen in kinase inhibitor development . Reaction optimization (e.g., microwave-assisted synthesis at 100°C, 30 min) improves yields (>80%) compared to traditional reflux methods .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (40–85%) be resolved?

Yield variability often stems from purification methods. For example, tert-butyl derivatives isolated via column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) report 85% yields, while crude precipitates may yield 40–50% due to residual solvents . Reproducibility requires strict control of reaction parameters (e.g., anhydrous DMF, 0°C addition of benzyl chloroformate) and quantification via qNMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate

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